molecular formula C10H14FN B12952196 (S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine

(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B12952196
M. Wt: 167.22 g/mol
InChI Key: JYMISMQKZXSRIG-JTQLQIEISA-N
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Description

(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design and development. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Fluorophenyl)-2-methylpropan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-Fluorophenylamine: A simpler compound with a similar structure but lacking the chiral center.

    2-Fluorodeschloroketamine: A compound with structural similarities, used in dissociative research.

Uniqueness

(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine is unique due to its chiral nature and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine, often referred to as a fluorinated amine compound, has garnered attention for its potential biological activity, particularly in the context of central nervous system (CNS) effects and its interactions with various neurotransmitter systems. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H14_{14}FN
  • Molecular Weight : Approximately 153.20 g/mol
  • Structure : Characterized by a branched amine with a fluorinated phenyl group, which enhances its lipophilicity and potential biological interactions.

Research indicates that this compound primarily interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine . The compound's amine functional group allows it to act as a potential stimulant, similar to other compounds in its class.

Key Mechanisms:

  • Dopaminergic Activity : Influences dopamine release and uptake, suggesting stimulant properties that may affect mood and cognitive functions.
  • Norepinephrine Modulation : Potentially enhances norepinephrine signaling, which is crucial for attention and arousal.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:

Biological ActivityFindings
CNS Stimulant EffectsExhibits stimulant-like properties in animal models, affecting locomotion and exploratory behavior.
Cytochrome P450 InhibitionInhibits certain cytochrome P450 enzymes, potentially increasing the bioavailability of co-administered drugs.
Antimicrobial PotentialPreliminary studies suggest possible antibacterial effects against certain strains of bacteria.

Case Studies and Research Findings

  • CNS Stimulant Properties :
    • A study demonstrated that this compound administration led to increased locomotor activity in rodents, indicative of stimulant effects commonly associated with amphetamines .
  • Cytochrome P450 Interaction :
    • Interaction studies revealed that the compound significantly inhibits CYP2D6 and CYP3A4 enzymes, which are vital for drug metabolism. This could have implications for drug-drug interactions in therapeutic settings .
  • Antibacterial Activity :
    • Although primarily studied for its CNS effects, some research has suggested that the compound may exhibit antibacterial properties against Staphylococcus aureus, as evidenced by changes in cell morphology and viability assays .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
1-(4-Fluorophenyl)-2-methylpropan-1-amine1200-27-7Para-fluoro substitution; stimulant properties
2-Fluoroamphetamine1716-60-5Well-studied analog with significant stimulant effects
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride53484714Stereoisomer potentially exhibiting different biological activity

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1S)-1-(2-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3/t10-/m0/s1

InChI Key

JYMISMQKZXSRIG-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1F)N

Canonical SMILES

CC(C)C(C1=CC=CC=C1F)N

Origin of Product

United States

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